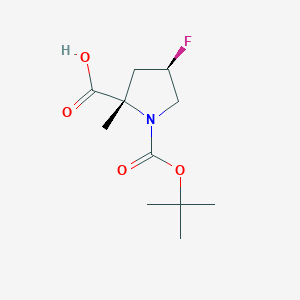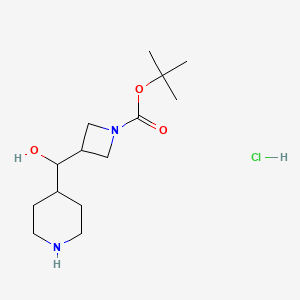
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a chemical compound used primarily as a protecting group in organic synthesis. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules, particularly in peptide chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile or chloroform . The reaction conditions are generally mild, often performed at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other substituents.
Deprotection Reactions: The removal of the tert-butyl groups is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Common Reagents and Conditions
Reagents: Di-tert-butyl dicarbonate, sodium bicarbonate, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Conditions: Ambient temperature, mild heating, aqueous or organic solvents
Major Products
The major products formed from these reactions include the deprotected amine and tert-butyl alcohol .
Applications De Recherche Scientifique
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it allows for the selective modification of other functional groups in peptide chains.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Facilitates the study of enzyme mechanisms and protein interactions by protecting specific amino groups.
Mécanisme D'action
The mechanism of action of di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate involves the formation of a stable carbamate linkage with the amine group. This linkage can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol . The stability of the carbamate linkage is due to the steric hindrance provided by the tert-butyl groups, which protects the amine from unwanted reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent for introducing the tert-butyl carbamate protecting group.
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, but less stable under acidic conditions compared to the tert-butyl group.
Uniqueness
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection of functional groups are required .
Propriétés
IUPAC Name |
ditert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUBILBAGXYBO-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (1R,3s,5S)-3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242054.png)


![tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate](/img/structure/B8242074.png)
![1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)
![4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8242081.png)



![12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B8242120.png)
![12-chloro-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B8242121.png)
![5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242139.png)
![6,8-Dichloro-2,2-difluoro-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B8242143.png)

